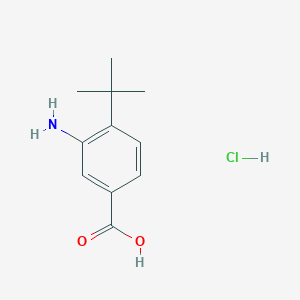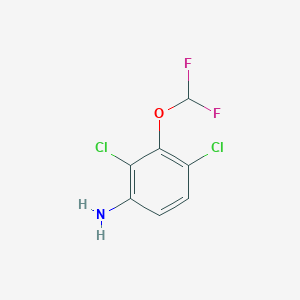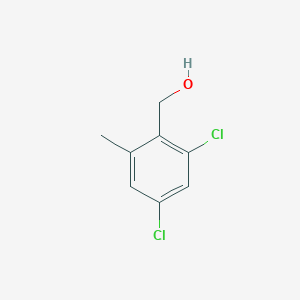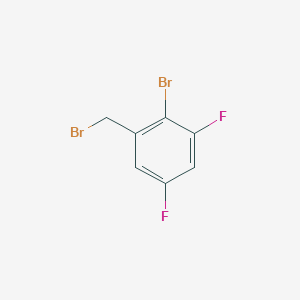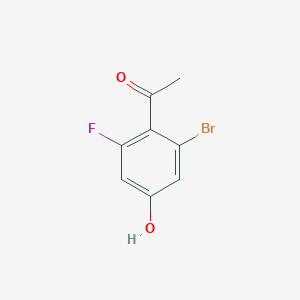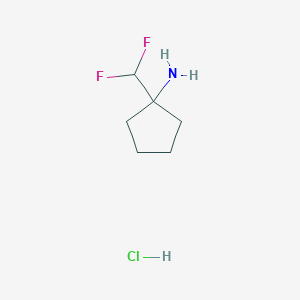
1-(Difluoromethyl)cyclopentan-1-amine hydrochloride
Vue d'ensemble
Description
“1-(Difluoromethyl)cyclopentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803583-82-5 . It has a molecular weight of 171.62 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H11F2N.ClH/c7-5(8)6(9)3-1-2-4-6;/h5H,1-4,9H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.
Applications De Recherche Scientifique
Anticonvulsant Activity
Compounds related to 1-(Difluoromethyl)cyclopentan-1-amine hydrochloride have been explored for their anticonvulsant activity. In one study, amino amides and amino esters based on a related cyclopentane carboxylic acid were synthesized and isolated as hydrochlorides, showing promise in anticonvulsant applications (Arustamyan et al., 2019).
Lipophilic Hydrogen Bond Donor
The difluoromethyl group, similar in structure to the moiety , is considered a lipophilic hydrogen bond donor. It acts as a bioisostere of hydroxyl, thiol, or amine groups, offering potential in the rational design of drugs. This property was studied through the preparation of difluoromethyl anisoles and thioanisoles, contributing to the understanding of hydrogen bonding and lipophilicity in drug design (Zafrani et al., 2017).
Synthesis of Chiral Compounds
Research into the synthesis of chiral compounds using related structures has been conducted, with one study achieving optically pure forms of trans-1,2-bis(2-aminophenyl)cyclopentanes, highlighting the potential for creating chiral molecules of pharmaceutical relevance (Yang et al., 2000).
Catalysts for Chemical Reactions
Cyclopentylamine, a compound related to the topic, has been used in the production of pesticides, cosmetics, and medicines. Research on Ru/Nb2O5 catalysts with different Nb2O5 morphologies demonstrated their application in the reductive amination of cyclopentanone, yielding cyclopentylamine with high efficiency. This catalytic system could be extended to a series of aldehydes/ketones, showcasing its versatility in synthesizing amine compounds (Guo et al., 2019).
Heat Resistant Materials
The synthesis and characterization of heat-resistant co-poly(ester-amide)s containing the cyclopentylidene moiety have also been explored, demonstrating the application of related compounds in creating materials with potential use in high-temperature environments (Ankushrao et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(difluoromethyl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-5(8)6(9)3-1-2-4-6;/h5H,1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYCASCIFNOUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



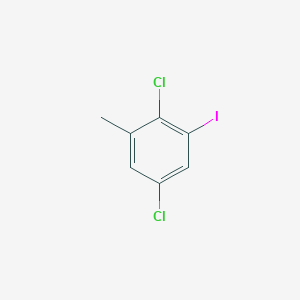

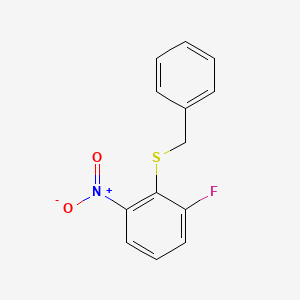
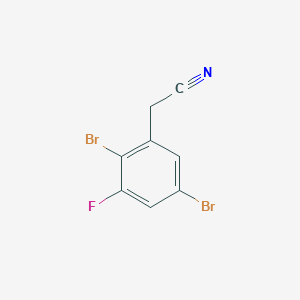
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride](/img/structure/B1448646.png)
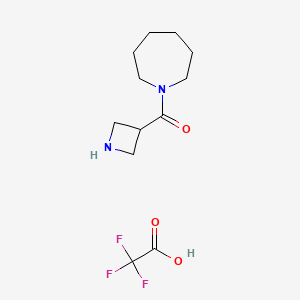
![1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole](/img/structure/B1448648.png)

